4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide
CAS No.: 41805-00-9
Cat. No.: VC21202458
Molecular Formula: C16H23ClN2O
Molecular Weight: 294.82 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41805-00-9 |
|---|---|
| Molecular Formula | C16H23ClN2O |
| Molecular Weight | 294.82 g/mol |
| IUPAC Name | 4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide |
| Standard InChI | InChI=1S/C16H23ClN2O/c1-19(2)16(10-4-3-5-11-16)12-18-15(20)13-6-8-14(17)9-7-13/h6-9H,3-5,10-12H2,1-2H3,(H,18,20) |
| Standard InChI Key | NROYLFLWMSYSMA-UHFFFAOYSA-N |
| SMILES | CN(C)C1(CCCCC1)CNC(=O)C2=CC=C(C=C2)Cl |
| Canonical SMILES | CN(C)C1(CCCCC1)CNC(=O)C2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Classification
Nomenclature and Identification
4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide is identified through several chemical nomenclature systems. The compound's formal identification parameters are presented in Table 1, which provides essential information for proper cataloging and reference in scientific literature.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| CAS Number | 41805-00-9 |
| IUPAC Name | 4-chloro-N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide |
| Molecular Formula | C16H23ClN2O |
| Molecular Weight | 294.82 g/mol |
| Standard InChI | InChI=1S/C16H23ClN2O/c1-19(2)16(10-4-3-5-11-16)12-18-15(20)13-6-8-14(17)9-7-13/h6-9H,3-5,10-12H2,1-2H3,(H,18,20) |
| Standard InChIKey | NROYLFLWMSYSMA-UHFFFAOYSA-N |
| SMILES | CN(C)C1(CCCCC1)CNC(=O)C2=CC=C(C=C2)Cl |
The compound is registered with a unique CAS number (41805-00-9), which distinguishes it from related compounds such as the non-chlorinated analog N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide (CAS: 63886-94-2) and the dichlorinated analog AH-7921 (CAS: 55154-30-8) .
Structural Characteristics
The molecular structure of 4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide consists of several key functional groups that define its chemical behavior:
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A para-chlorobenzene ring attached to a carbonyl group forming a benzamide moiety
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An amide linkage connecting to a methylene bridge
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A cyclohexyl ring substituted with a dimethylamino group
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A tertiary amine functional group (dimethylamino) providing basic properties
This structural arrangement creates a molecule with both lipophilic regions (the chlorobenzene and cyclohexyl portions) and hydrophilic regions (the amide and amine groups), influencing its solubility profile and potential for biological interactions.
| Hazard Category | Classification |
|---|---|
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory System) |
These classifications indicate that the compound can cause skin and eye irritation upon contact and may cause respiratory irritation when inhaled .
Related Compounds and Structural Analogs
Comparison with N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide
N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide (CAS: 63886-94-2) is the non-chlorinated analog of our target compound. This structural relationship provides valuable comparative information.
Table 4: Comparison with Non-chlorinated Analog
| Property | 4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide | N-[[1-(dimethylamino)cyclohexyl]methyl]benzamide |
|---|---|---|
| Molecular Formula | C16H23ClN2O | C16H24N2O |
| Molecular Weight | 294.82 g/mol | 260.37500 g/mol |
| CAS Number | 41805-00-9 | 63886-94-2 |
| Density | Not specified (estimated ~1.1 g/cm³) | 1.039 g/cm³ |
| Boiling Point | Not specified (estimated >400°C) | 424.9°C at 760 mmHg |
| Flash Point | Not specified (estimated ~210°C) | 210.8°C |
The presence of the chlorine atom in the para position increases the molecular weight and likely alters the compound's lipophilicity and potential biological activity compared to its non-chlorinated counterpart .
Research Applications and Status
Structural Significance
The structural features of 4-chloro-N-{[1-(dimethylamino)cyclohexyl]methyl}benzamide make it relevant to several research areas:
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As a potential intermediate in the synthesis of more complex pharmaceutical compounds
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In structure-activity relationship studies investigating the impact of halogen substitution patterns on biological activity
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As a reference standard for analytical chemistry and forensic science, particularly in relation to the detection and monitoring of new psychoactive substances
The compound's relationship to AH-7921, which has documented opioid activity, makes it potentially valuable for comparative pharmacological studies investigating how specific structural modifications influence receptor binding and biological activity .
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